N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
Description
N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a dioxolane ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10-5-4-6-13(11(10)2)12(3)19-15(20)14-9-18-16(23-14)17-21-7-8-22-17/h4-6,9,12,17H,7-8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGSCIQFQDETNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(=O)C2=CN=C(S2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dioxolane ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with proteins involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and compounds with dioxolane rings. Examples are:
- 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
- 1-(2,3-dimethylphenyl)ethyl-thiazole derivatives
Uniqueness
What sets N-[1-(2,3-dimethylphenyl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
